Methyl 2-chloro-3-methoxybenzoate
Overview
Description
Methyl 2-chloro-3-methoxybenzoate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a chlorine atom at the second position and a methoxy group at the third position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-3-methoxybenzoate can be synthesized through the esterification of 2-chloro-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carboxyl group, resulting in the formation of 2-chloro-3-methoxybenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Products such as 2-hydroxy-3-methoxybenzoate or 2-amino-3-methoxybenzoate.
Oxidation: 2-chloro-3-methoxybenzoic acid.
Reduction: 2-chloro-3-methoxybenzyl alcohol.
Scientific Research Applications
Methyl 2-chloro-3-methoxybenzoate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studies involving esterification and substitution reactions.
Biology: It is used in the synthesis of biologically active compounds and as a reference standard in analytical studies.
Medicine: It is explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-methoxybenzoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In oxidation reactions, the methoxy group is converted to a carboxyl group through the addition of oxygen atoms. In reduction reactions, the ester group is converted to an alcohol through the addition of hydrogen atoms.
Comparison with Similar Compounds
Methyl 3-methoxybenzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Methyl 2-chlorobenzoate: Lacks the methoxy group, affecting its reactivity in oxidation reactions.
Methyl 2,5-dichlorobenzoate: Contains an additional chlorine atom, increasing its reactivity in substitution reactions.
Uniqueness: Methyl 2-chloro-3-methoxybenzoate is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring, which allows it to participate in a variety of chemical reactions. This combination of functional groups makes it a versatile compound in synthetic organic chemistry.
Properties
IUPAC Name |
methyl 2-chloro-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVQTYWDDKJEBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437488 | |
Record name | Benzoic acid, 2-chloro-3-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59425-26-2 | |
Record name | Benzoic acid, 2-chloro-3-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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